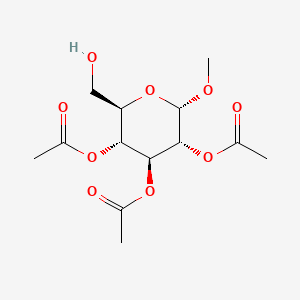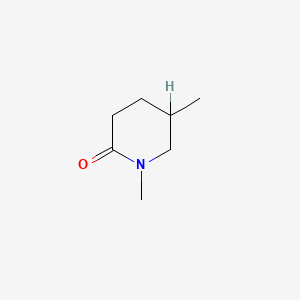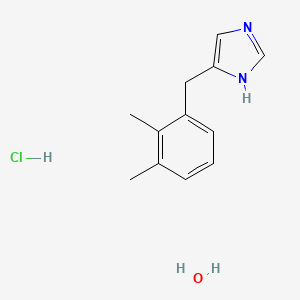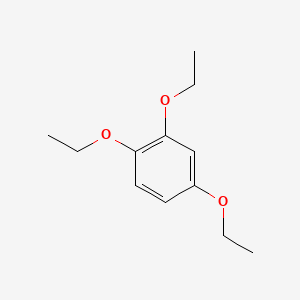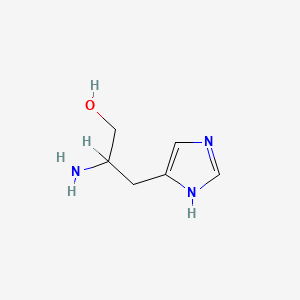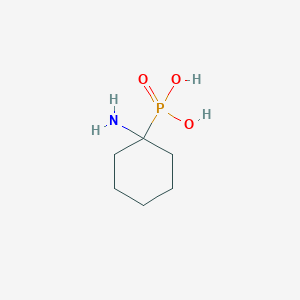
Acide (1-aminocyclohexyl)phosphonique
Vue d'ensemble
Description
(1-Aminocyclohexyl)phosphonic acid, also known as ACHP, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of cyclohexylphosphonic acid and has been found to exhibit unique biochemical and physiological effects that make it a valuable tool for studying a variety of biological processes.
Applications De Recherche Scientifique
Agents chélateurs pour l'adsorption des métaux
Une étude a démontré l'utilisation de résines chélatantes à base d'acide aminophosphonique pour l'adsorption d'éléments de terres rares comme le cérium (III) . Ces résines, qui peuvent être synthétisées à partir de résine époxy et de triéthylènetétramine, présentent d'excellentes caractéristiques d'adsorption, avec une capacité d'adsorption maximale moyenne de 280 mg/g pour le Ce (III). La précision pour six sorptions répétées de Ce (III) s'est avérée comprise entre 0,9 et 1,5 %, ce qui indique une grande fiabilité .
Inhibiteurs enzymatiques
Les acides aminophosphoniques ont été identifiés comme de puissants inhibiteurs enzymatiques. Leur similarité structurale avec les acides aminés en fait des imitations efficaces des substrats naturels dans les réactions enzymatiques, inhibant ainsi l'activité de l'enzyme . Cette propriété est particulièrement utile dans le développement de produits pharmaceutiques ciblant des enzymes spécifiques associées aux maladies.
Agents anticancéreux
Les analogues structuraux des acides aminophosphoniques aux acides aminés leur permettent d'interférer avec les processus biologiques, ce qui en fait des candidats pour des agents anticancéreux . Leur capacité à inhiber les enzymes essentielles à la croissance des cellules cancéreuses peut être exploitée pour développer de nouveaux médicaments thérapeutiques.
Antibiotiques et agents antimicrobiens
En raison de leur nature bioactive, les acides aminophosphoniques peuvent servir de base au développement de nouveaux antibiotiques et agents antimicrobiens. Leur interaction avec les enzymes bactériennes perturbe les processus métaboliques essentiels, conduisant au développement de nouvelles stratégies antibactériennes .
Neuromodulateurs
Les acides aminophosphoniques peuvent agir comme neuromodulateurs en affectant les systèmes de neurotransmetteurs. Cette application a un potentiel dans le traitement des troubles neurologiques et est un domaine de recherche prometteur en chimie médicinale .
Régulateurs de croissance des plantes et herbicides
En agriculture, les acides aminophosphoniques sont utilisés comme régulateurs de croissance des plantes et herbicides. Ils peuvent imiter ou inhiber l'action des hormones végétales naturelles, contrôlant ou modifiant ainsi les schémas de croissance des plantes pour des avantages agricoles .
Agents chélateurs pour le traitement de l'eau
Les propriétés chélatantes des acides aminophosphoniques les rendent adaptés aux applications de traitement de l'eau. Ils peuvent se lier aux métaux lourds et autres contaminants, facilitant leur élimination des sources d'eau .
Synthèse de composés bioactifs
La découverte des acides aminophosphoniques dans les systèmes vivants a stimulé la recherche sur leur synthèse comme analogues des acides aminés protéiques et non protéiques. Cela a conduit à la création d'une nouvelle classe de composés bioactifs avec une large gamme d'applications commerciales .
Mécanisme D'action
Target of Action
(1-Aminocyclohexyl)phosphonic acid, as an aminophosphonic acid, is known to interact with various enzymes, acting as an inhibitor . These enzymes often play crucial roles in biological systems, and their inhibition can lead to significant physiological effects .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a phosphorus-carbon bond . This interaction results in the inhibition of the target enzymes, leading to changes in the biological system .
Biochemical Pathways
Aminophosphonic acids, including (1-Aminocyclohexyl)phosphonic acid, are known to affect various biochemical pathways. They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to a wide range of downstream effects, depending on the specific pathways and enzymes involved .
Result of Action
The molecular and cellular effects of (1-Aminocyclohexyl)phosphonic acid’s action would depend on the specific targets and pathways it affects. For instance, the inhibition of certain enzymes could lead to changes in cellular metabolism, potentially resulting in various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Aminocyclohexyl)phosphonic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
(1-Aminocyclohexyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a potent inhibitor of metalloproteases, including leucine aminopeptidase, aminopeptidase N, and malarial aspartyl aminopeptidase . The compound’s phosphonic acid group forms strong electrostatic interactions with the positively charged metal ions in the active sites of these enzymes, thereby inhibiting their activity. Additionally, (1-Aminocyclohexyl)phosphonic acid can act as a ligand in metal coordination complexes, further influencing biochemical pathways .
Cellular Effects
(1-Aminocyclohexyl)phosphonic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in amino acid metabolism, thereby altering the levels of key metabolites within the cell . This compound can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and cellular responses. For instance, its interaction with metalloproteases can impact processes such as protein degradation and turnover, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of (1-Aminocyclohexyl)phosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s phosphonic acid group mimics the transition state of enzyme substrates, allowing it to bind tightly to the active sites of target enzymes . This binding inhibits the enzyme’s activity, preventing the catalysis of its natural substrates. Additionally, (1-Aminocyclohexyl)phosphonic acid can influence gene expression by modulating the activity of transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Aminocyclohexyl)phosphonic acid can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to (1-Aminocyclohexyl)phosphonic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and metabolic flux .
Dosage Effects in Animal Models
The effects of (1-Aminocyclohexyl)phosphonic acid in animal models vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, (1-Aminocyclohexyl)phosphonic acid can exhibit toxic effects, including hepatotoxicity and disruptions in normal cellular functions . Threshold effects have been noted, where specific dosages result in marked changes in biological activity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
(1-Aminocyclohexyl)phosphonic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonic acid derivatives . This interaction can influence metabolic flux and the levels of various metabolites within the cell. Additionally, (1-Aminocyclohexyl)phosphonic acid can affect the biosynthesis of other phosphonate-containing compounds, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, (1-Aminocyclohexyl)phosphonic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization within different cellular compartments . The distribution of (1-Aminocyclohexyl)phosphonic acid can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or inhibit its effects on cellular processes .
Subcellular Localization
The subcellular localization of (1-Aminocyclohexyl)phosphonic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (1-Aminocyclohexyl)phosphonic acid may localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins, or to the nucleus, where it can influence gene expression . The precise localization of the compound can determine its impact on cellular functions and metabolic pathways .
Propriétés
IUPAC Name |
(1-aminocyclohexyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986674 | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67398-11-2 | |
| Record name | NSC320308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)
